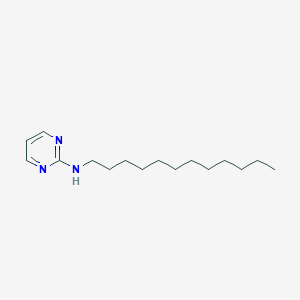![molecular formula C18H16BrN3OS B303561 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303561.png)
3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a member of the cyclopenta[b]thiophene family and has been shown to have a range of interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential as a therapeutic agent. However, there are also limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide. One area of research could focus on optimizing the synthesis method to improve yields and reduce the number of steps involved. Another area of research could focus on identifying the specific enzymes that this compound inhibits and how this inhibition leads to its various biological effects. Additionally, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves a multi-step process. The first step involves the preparation of 5-bromo-2-methylthiophene-3-carboxylic acid, which is then converted to 5-bromo-2-methylthiophene-3-carboxylic acid hydrazide. This hydrazide is then reacted with 4-bromo-2-methylphenyl isothiocyanate to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.
Eigenschaften
Produktname |
3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide |
|---|---|
Molekularformel |
C18H16BrN3OS |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
6-amino-N-(4-bromo-2-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H16BrN3OS/c1-9-7-11(19)5-6-13(9)21-17(23)16-15(20)12-8-10-3-2-4-14(10)22-18(12)24-16/h5-8H,2-4,20H2,1H3,(H,21,23) |
InChI-Schlüssel |
FEDBZLUWLISWIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C3=CC4=C(CCC4)N=C3S2)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)
![3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303497.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303500.png)